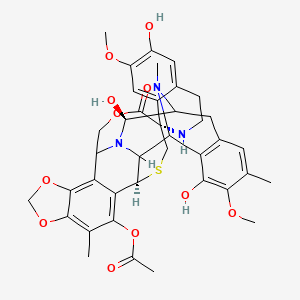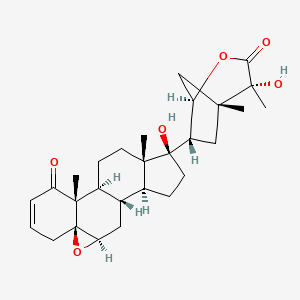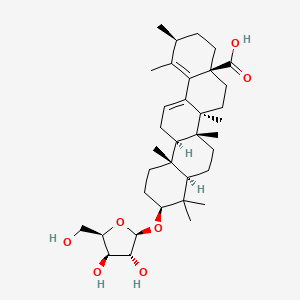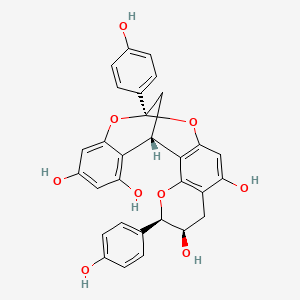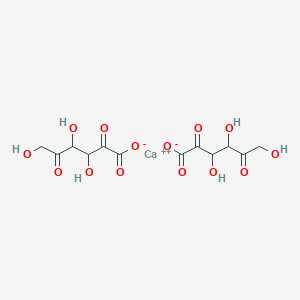
Calcium dihexo-2,5-diulosonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dihexo-2,5-diulosonate is an organic calcium salt with the molecular formula C12H14CaO14 and a molecular weight of 422.31 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of calcium dihexo-2,5-diulosonate typically involves the reaction of hexo-2,5-diulosonic acid with calcium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the calcium salt. The general reaction can be represented as:
Hexo-2,5-diulosonic acid+Calcium hydroxide→Calcium dihexo-2,5-diulosonate+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium dihexo-2,5-diulosonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Calcium dihexo-2,5-diulosonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a calcium supplement and in the treatment of certain metabolic disorders.
Industry: It is used in the production of biodegradable materials and as an additive in food and pharmaceuticals.
Mécanisme D'action
The mechanism by which calcium dihexo-2,5-diulosonate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a calcium ion donor, influencing various calcium-dependent processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
Calcium dihexo-2,5-diulosonate can be compared with other calcium salts and hexo-2,5-diulosonate derivatives:
Calcium gluconate: Similar in being a calcium salt, but differs in its sugar acid component.
Calcium lactate: Another calcium salt with different applications and properties.
Hexo-2,5-diulosonic acid: The parent acid of this compound, used in similar contexts but without the calcium ion.
The uniqueness of this compound lies in its specific structural configuration and the resulting properties, which make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
24940-63-4 |
|---|---|
Formule moléculaire |
C12H14CaO14 |
Poids moléculaire |
422.31 g/mol |
Nom IUPAC |
calcium;(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoate |
InChI |
InChI=1S/2C6H8O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*3-4,7,9-10H,1H2,(H,12,13);/q;;+2/p-2/t2*3-,4+;/m11./s1 |
Clé InChI |
RKFLKNFLAJISPF-OGXRZFKVSA-L |
SMILES |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.[Ca+2] |
SMILES isomérique |
C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O.C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O.[Ca+2] |
SMILES canonique |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.[Ca+2] |
Key on ui other cas no. |
53736-12-2 24940-63-4 |
Synonymes |
2,5-diketo-D-gluconate 2,5-diketogluconate 2,5-dioxo-D-gluconate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE](/img/structure/B1215011.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B1215013.png)


